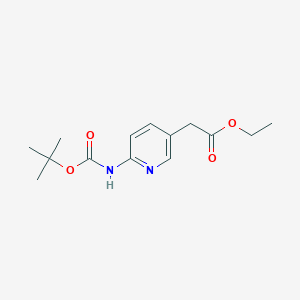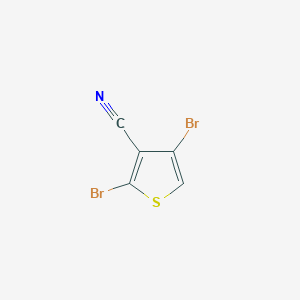![molecular formula C8H6FN3O B3226524 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone CAS No. 1256788-17-6](/img/structure/B3226524.png)
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone
Overview
Description
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone, also known as FPE, is a chemical compound that has been used in various scientific research studies due to its interesting properties. FPE has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and neurobiology.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has been found to have several biochemical and physiological effects in the body. In vitro studies have shown that 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone can inhibit the activity of COX-2, which can reduce the production of inflammatory molecules in the body. 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has also been found to have anti-cancer properties, as it can induce apoptosis (cell death) in cancer cells. In addition, 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has been found to have neuroprotective effects, as it can protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone in lab experiments is that it is a relatively stable compound that can be easily synthesized in a laboratory setting. However, one limitation of using 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone. One area of research could focus on further elucidating the mechanism of action of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone, which could lead to the development of new drugs with similar properties. Another area of research could focus on testing the efficacy of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone in animal models of disease, such as cancer and neurodegenerative disorders. Finally, future research could focus on improving the synthesis method of 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone to make it more efficient and cost-effective.
Scientific Research Applications
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has been used in various scientific research studies due to its potential applications in medicinal chemistry, pharmacology, and neurobiology. In medicinal chemistry, 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has been found to have anti-inflammatory and anti-cancer properties. In pharmacology, 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has been used to study the effects of drugs on the central nervous system. In neurobiology, 1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone has been used to study the role of certain neurotransmitters in the brain.
properties
IUPAC Name |
1-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXVBJMPKXQMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=NN1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856891 | |
| Record name | 1-(5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
CAS RN |
1256788-17-6 | |
| Record name | 1-(5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B3226450.png)




![Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3226486.png)




![4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-](/img/structure/B3226538.png)

![Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-](/img/structure/B3226577.png)